molecular formula C18H18F3N3O5S B14942278 ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B14942278
M. Wt: 445.4 g/mol
InChI Key: NCRHXROTJHHNDS-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the overall structure.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

    Materials Science: The compound’s functional groups and aromatic rings make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(ethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18F3N3O5S

Molecular Weight

445.4 g/mol

IUPAC Name

ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18F3N3O5S/c1-4-29-15(25)13-9-30-16(22-13)24-17(26,18(19,20)21)8-12(23-24)11-6-5-10(27-2)7-14(11)28-3/h5-7,9,26H,4,8H2,1-3H3

InChI Key

NCRHXROTJHHNDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(CC(=N2)C3=C(C=C(C=C3)OC)OC)(C(F)(F)F)O

Origin of Product

United States

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